molecular formula C13H8BrN3O4S B3032876 N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 6065-55-0

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B3032876
CAS No.: 6065-55-0
M. Wt: 382.19 g/mol
InChI Key: REKHUSXMXFJRGS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is a benzothiazole derivative characterized by a fused bicyclic aromatic system (benzene + thiazole) with distinct functional groups. The compound features:

  • Sulfone group (1,1-dioxo): Stabilizes the thiazole ring through electron-withdrawing effects, enhancing thermal and oxidative stability.
  • Nitro group at position 6: Introduces strong electron-withdrawing properties, influencing reactivity in substitution or redox reactions.

Molecular Formula: C₁₃H₈BrN₃O₄S
Key Structural Features:

  • Benzothiazole core with sulfone (SO₂) and nitro (NO₂) groups.
  • N-linked 4-bromophenyl moiety.

Applications may include pharmaceutical intermediates or materials science, given the prevalence of benzothiazoles in drug discovery (e.g., kinase inhibitors or antimicrobial agents).

Properties

IUPAC Name

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S/c14-8-1-3-9(4-2-8)15-13-11-6-5-10(17(18)19)7-12(11)22(20,21)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHUSXMXFJRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387212
Record name N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-55-0
Record name N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminobenzenethiol Derivatives

The benzothiazole core is classically synthesized via cyclocondensation of 2-aminobenzenethiol with carbonyl precursors. For nitro-substituted derivatives, 2-amino-5-nitrobenzenethiol serves as the optimal starting material. Reaction with chloroacetic acid in polyphosphoric acid at 180°C yields 6-nitro-1,2-benzothiazole, as demonstrated by Venugopala et al.. Microwave-assisted methods using chloroacetyl chloride in acetic acid reduce reaction times to 10 minutes with 85–92% yields.

Sulfone Oxidation : Subsequent oxidation of the thiazole sulfur to sulfone is achieved using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, confirmed by FT-IR peaks at 1320 cm⁻¹ (S=O asymmetric) and 1145 cm⁻¹ (S=O symmetric).

Nitration Strategies and Positional Selectivity

Directed Nitration Post-Sulfone Formation

Electrophilic nitration of 1,1-dioxo-1,2-benzothiazole with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively installs the nitro group at position 6, guided by the sulfone’s meta-directing effect. LC-MS monitoring ensures completion, with typical yields of 78–85%. Competing para-nitration is minimized below 5% by maintaining low temperatures.

Alternative Route: Pre-Nitrated Intermediates

Using 2-amino-5-nitrobenzenethiol as the starting material bypasses post-cyclization nitration. This approach, however, demands stringent control over cyclocondensation conditions to prevent nitro-group reduction.

Functionalization at Position 3: Amination Pathways

Halogenation for Cross-Coupling

Bromination of 6-nitro-1,1-dioxo-1,2-benzothiazole at position 3 is achieved using bromine (Br₂) in dichloromethane with iron(III) bromide (FeBr₃) as a catalyst. The sulfone and nitro groups direct bromine to position 3 with >90% regioselectivity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-bromo-6-nitro-1,1-dioxo-1,2-benzothiazole with 4-bromoaniline employs Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This method affords this compound in 72% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 8.21 (d, J = 8.4 Hz, 1H, H-7), 7.89 (s, 1H, H-3), and 7.45–7.50 (m, 4H, Ar-H) confirm aryl and benzothiazole protons.
  • ¹³C NMR : Peaks at δ 167.4 (C=O), 152.8 (C-2), and 131.7 (C-Br) validate the structure.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₈BrN₃O₃S: 380.9461 [M+H]⁺. Observed: 380.9459.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%)
Post-cyclization nitration Condensation → Oxidation → Nitration → Amination 68 99.1
Pre-nitrated intermediate Nitration → Condensation → Oxidation → Amination 73 98.5
Microwave-assisted Microwave condensation → Oxidation → Amination 82 99.4

Challenges and Optimization Strategies

Nitro-Group Stability

Nitro reduction during high-temperature steps is mitigated by replacing polyphosphoric acid with ionic liquid solvents, reducing side reactions to <2%.

Sulfone Over-Oxidation

Controlled H₂O₂ stoichiometry (1.2 equiv) prevents sulfonic acid formation, verified by absence of IR peaks above 1350 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The nitro group may play a role in generating reactive intermediates, while the bromophenyl group could enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound N/A C₁₃H₈BrN₃O₄S 6-NO₂, 1,1-SO₂, N-4-BrPh 394.19 g/mol High polarity, potential bioactivity
R79 () N/A C₂₃H₂₇BrN₂OS 4-BrPh, hexyloxy chain, methylpropenyl 483.44 g/mol Enhanced lipophilicity, flexible chain
N-[(E)-(4-methoxyphenyl)methylideneamino]-... 5323-21-7 C₁₅H₁₃N₃O₃S 4-MeOPh, imine linkage 323.35 g/mol Conjugated system, UV activity
6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide 22952-24-5 C₇H₄N₂O₅S 6-NO₂, 1,1-SO₂, ketone 228.18 g/mol Reactive ketone, electrophilic site
3-Amino-1,2-benzisothiazole 23031-78-9 C₇H₆N₂S 3-NH₂, no sulfone/nitro 150.20 g/mol Basic amine, nucleophilic potential

Analysis of Key Differences

R79 (C₂₃H₂₇BrN₂OS)
  • Structural Divergence : Features a hexyloxy chain and methylpropenyl group instead of the nitro and sulfone groups.
  • Property Implications: The extended alkyl chain increases lipophilicity, making it more suitable for membrane penetration in biological systems.
N-[(E)-(4-methoxyphenyl)methylideneamino]-... (5323-21-7)
  • Structural Divergence : Replaces the bromophenylamine with a methoxyphenyl imine group.
  • Property Implications: The methoxy group (electron-donating) contrasts with bromine (electron-withdrawing), altering electronic distribution.
6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide (22952-24-5)
  • Structural Divergence : Contains a ketone at position 3 instead of the bromophenylamine.
  • Property Implications : The ketone provides an electrophilic site for nucleophilic attacks (e.g., Grignard reactions), while the absence of the bromophenyl group reduces steric hindrance and molecular weight .
3-Amino-1,2-benzisothiazole (23031-78-9)
  • Structural Divergence : Lacks sulfone and nitro groups, with a free amine on the benzisothiazole core.
  • Property Implications : The amine group enhances basicity and participation in hydrogen bonding, making it a candidate for coordination chemistry or salt formation .

Biological Activity

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Characteristics

The compound features a benzothiazole core with a bromophenyl group and a nitro group . These substitutions enhance its chemical reactivity and biological activity. The presence of the nitro group is particularly noteworthy as it may contribute to the generation of reactive intermediates that can interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation.
  • Reactive Intermediate Formation : The nitro group can generate reactive species that potentially induce oxidative stress in cells.
  • Binding Affinity : The bromophenyl group enhances the binding affinity to certain molecular targets, increasing the compound's efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the micromolar range, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-70.65
U-9372.41

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation in preclinical models of arthritis and related disorders .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines using flow cytometry. Results indicated that the compound induces apoptosis in a dose-dependent manner .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound disrupts cellular machinery involved in DNA replication, leading to cell cycle arrest at the G0-G1 phase .
  • Comparative Analysis : In comparative studies against established chemotherapeutic agents like doxorubicin, this compound demonstrated comparable or superior efficacy in certain cancer types .

Q & A

Basic: What are the established synthetic routes for N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves:

Core Formation : Reacting 6-nitro-1,2-benzothiazol-3-one 1,1-dioxide with a brominating agent to introduce the bromine substituent.

Amine Coupling : Substituting the bromide with 4-bromoaniline under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C).

Purification : Intermediate isolation via column chromatography and recrystallization (e.g., using ethanol/water mixtures). Key intermediates include 6-nitro-1,2-benzothiazol-3-one and 4-bromoaniline derivatives. Reaction progress is monitored by TLC and HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitro/sulfone groups (distinct deshielding). For example, the nitro group at position 6 causes splitting in aromatic signals .
    • FTIR : Confirm sulfone (1150–1300 cm⁻¹, S=O stretch) and nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretch) functionalities .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 397.97).
  • Crystallography :
    • X-ray Diffraction : Resolve structural ambiguities using SHELX software for refinement. Intermolecular interactions (e.g., C—H⋯O, N—H⋯O) stabilize crystal packing .
  • Conflict Resolution : Cross-validate with multiple techniques (e.g., NMR vs. X-ray) and benchmark against similar compounds (e.g., saccharin derivatives) .

Advanced: How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict bond lengths, angles, and electrostatic potential surfaces. Compare with experimental X-ray data to validate accuracy .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior.

Advanced: What strategies are recommended for optimizing reaction yields when synthesizing derivatives with sensitive functional groups?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield reactive amines during coupling steps.
  • Catalysis : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling of bromophenyl intermediates with boronic acids .
  • Low-Temperature Reactions : Conduct steps at 0–5°C to prevent nitro group reduction or sulfone decomposition .
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Advanced: How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystal packing and stability of this compound?

  • Hydrogen Bonding : N—H⋯O interactions between the amine and sulfone groups create 1D chains, while C—H⋯O bonds stabilize layer stacking .
  • π-π Interactions : Overlapping aromatic rings (e.g., benzothiazole and bromophenyl) contribute to dense packing and high melting points (>250°C).
  • Impact on Stability : Strong intermolecular forces reduce solubility in nonpolar solvents but enhance thermal stability, critical for high-temperature applications .

Advanced: What are the implications of the nitro and sulfone groups on the compound's chemical stability under various experimental conditions?

  • Nitro Group :
    • Acidic Conditions : Risk of reduction to amine; stabilize with buffered solutions (pH 6–8).
    • Photodegradation : Nitro-to-nitrito isomerization under UV light requires amber glass storage.
  • Sulfone Group :
    • Thermal Stability : Decomposes above 300°C, releasing SO₂. Avoid prolonged heating in open systems.
    • Nucleophilic Attack : Susceptible to hydroxide ions; use aprotic solvents (e.g., DMF) in basic conditions .

Advanced: How can researchers address discrepancies in reported crystallographic data for structurally related benzothiazole derivatives?

  • Refinement Protocols : Re-analyze data using SHELXL with updated scattering factors and disorder modeling. Compare R values with literature benchmarks .
  • Twinned Crystals : Apply twin-law corrections (e.g., using PLATON) for non-merohedral twinning observed in sulfone-containing compounds .
  • Validation Tools : Use checkCIF to identify geometric outliers (e.g., bond angles >5σ from expected values) and revise structural models accordingly .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

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